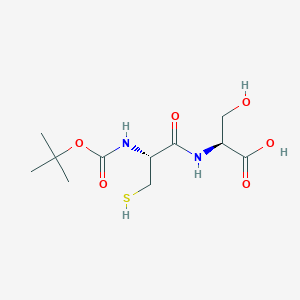
Boc-Cys-Ser-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Cys-Ser-OH is a compound consisting of three amino acids: tert-Butyloxycarbonyl (Boc)-protected cysteine (Cys) and serine (Ser). The Boc group is a protecting group used in peptide synthesis to protect the amino group of cysteine from unwanted reactions. This compound is commonly used in peptide synthesis and various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Cys-Ser-OH typically involves the following steps:
Protection of Cysteine: Cysteine is first protected with the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form Boc-Cys-OH.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale protection of cysteine: Using industrial-grade Boc2O and TEA.
Automated peptide synthesizers: These machines automate the coupling process, ensuring high yield and purity of this compound.
Chemical Reactions Analysis
Types of Reactions
Boc-Cys-Ser-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) or other suitable solvents.
Substitution: Nucleophilic substitution reactions involving the hydroxyl group of serine.
Common Reagents and Conditions
Deprotection: TFA in DCM at room temperature.
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous or organic solvents.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Deprotected peptides: After removal of the Boc group.
Disulfide-linked peptides: After oxidation of cysteine thiol groups.
Scientific Research Applications
Boc-Cys-Ser-OH has numerous applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Bioconjugation: Facilitates the attachment of peptides to other molecules, such as drugs or imaging agents.
Protein Engineering: Used in the design and synthesis of proteins with specific functions.
Biological Studies: Investigates the role of cysteine and serine in biological processes and protein function.
Mechanism of Action
The mechanism of action of Boc-Cys-Ser-OH involves:
Protection and Deprotection: The Boc group protects the amino group of cysteine during peptide synthesis and is removed under acidic conditions to reveal the free amino group.
Formation of Disulfide Bonds: The thiol group of cysteine can form disulfide bonds, which are essential for the structural stability of proteins.
Hydrogen Bonding: The hydroxyl group of serine can form hydrogen bonds, contributing to the stability and function of peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
Boc-Cys-OH: A similar compound with only cysteine protected by the Boc group.
Boc-Ser-OH: A similar compound with only serine protected by the Boc group.
Fmoc-Cys-Ser-OH: A similar compound with the fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Uniqueness
Boc-Cys-Ser-OH is unique due to the presence of both cysteine and serine, allowing for the formation of disulfide bonds and hydrogen bonds, which are crucial for protein structure and function. The Boc group provides temporary protection during peptide synthesis, ensuring selective reactions and high yields.
Properties
Molecular Formula |
C11H20N2O6S |
|---|---|
Molecular Weight |
308.35 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C11H20N2O6S/c1-11(2,3)19-10(18)13-7(5-20)8(15)12-6(4-14)9(16)17/h6-7,14,20H,4-5H2,1-3H3,(H,12,15)(H,13,18)(H,16,17)/t6-,7-/m0/s1 |
InChI Key |
UXKVOBDIZIBAKJ-BQBZGAKWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CS)C(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















